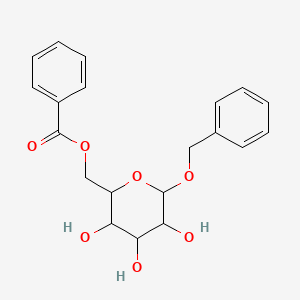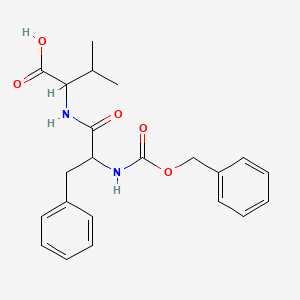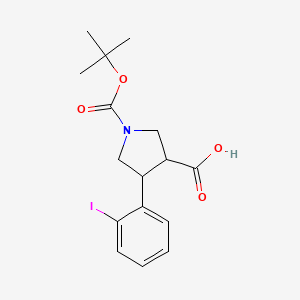
Benzyl beta-D-galactopyranoside 6-benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl beta-D-galactopyranoside 6-benzoate is a chemical compound with the molecular formula C20H22O7 and a molecular weight of 374.38 g/mol It is a derivative of beta-D-galactopyranoside, where the hydroxyl group at the 6th position is esterified with a benzoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl beta-D-galactopyranoside 6-benzoate typically involves the esterification of beta-D-galactopyranoside with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
Beta-D-galactopyranoside+Benzoyl chloride→Benzyl beta-D-galactopyranoside 6-benzoate+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale esterification reactions can be applied, involving the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
Benzyl beta-D-galactopyranoside 6-benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield beta-D-galactopyranoside and benzoic acid.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Beta-D-galactopyranoside and benzoic acid.
Oxidation: Carboxylic acid derivatives.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Benzyl beta-D-galactopyranoside 6-benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of Benzyl beta-D-galactopyranoside 6-benzoate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzoate group may enhance the compound’s binding affinity to these enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with glycosidases and other carbohydrate-processing enzymes.
相似化合物的比较
Similar Compounds
Benzyl beta-D-glucopyranoside: Similar structure but with a glucose moiety instead of galactose.
Benzyl alpha-D-galactopyranoside: Similar structure but with an alpha configuration at the anomeric carbon.
Benzyl beta-D-mannopyranoside: Similar structure but with a mannose moiety.
Uniqueness
Benzyl beta-D-galactopyranoside 6-benzoate is unique due to the presence of the benzoate group at the 6th position, which can significantly alter its chemical properties and biological activity compared to other benzyl glycosides. This modification can enhance its stability, binding affinity, and potential therapeutic applications.
属性
分子式 |
C20H22O7 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
(3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C20H22O7/c21-16-15(12-25-19(24)14-9-5-2-6-10-14)27-20(18(23)17(16)22)26-11-13-7-3-1-4-8-13/h1-10,15-18,20-23H,11-12H2 |
InChI 键 |
XSDPLCILVZEDFV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)






![8-(2-fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12101009.png)

![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12101019.png)
![7-[6-[2-(2-Aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B12101041.png)

